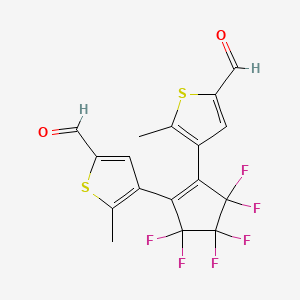
1,2-Bis(5'-formyl-2'-methylthien-3'-yl)perfluorocyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene is an organic compound with the chemical formula C17H10F6O2S2. It is a derivative of perfluorocyclopentene, featuring two 5’-formyl-2’-methyl-3’-thienyl functional groups. This compound is known for its hydrophobic nature and high thermal stability, making it useful in various applications, particularly in polymer materials. Additionally, it exhibits photochromic properties, meaning it can undergo structural changes when exposed to light, which makes it valuable in the development of photoresponsive materials, optical switches, and light-controlling devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene can be synthesized through several methods. One common approach involves chemically modifying perfluorocyclopentene to introduce the 5’-formyl-2’-methyl-3’-thienyl functional groups. This can be achieved through various chemical reactions, such as alkylation, acylation, or electrophilic addition reactions .
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques and equipment to ensure consistent quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene primarily involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible structural change from an open form to a closed form. This change alters its electronic and optical properties, enabling it to switch between different states. The process is reversible, and the compound can return to its original state upon exposure to visible light .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)hexafluorocyclopentene
- 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
- 4,4’-(Hexafluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene stands out due to its unique combination of high thermal stability, hydrophobicity, and photochromic properties. These characteristics make it particularly valuable in applications requiring materials that can respond to light and withstand harsh conditions .
Propiedades
Fórmula molecular |
C17H10F6O2S2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
4-[3,3,4,4,5,5-hexafluoro-2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H10F6O2S2/c1-7-11(3-9(5-24)26-7)13-14(12-4-10(6-25)27-8(12)2)16(20,21)17(22,23)15(13,18)19/h3-6H,1-2H3 |
Clave InChI |
TVHDYNKXSNXQSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C=O)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)
![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
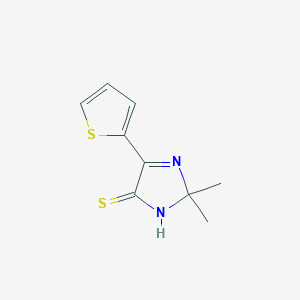

![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
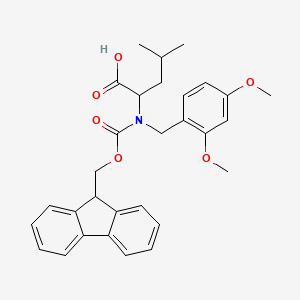
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
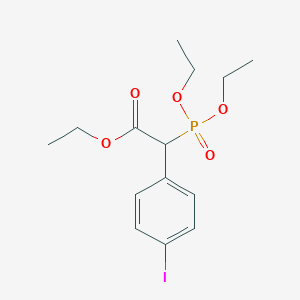
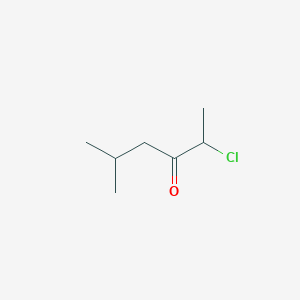
![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)
